N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
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Overview
Description
N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a bromophenyl group, and a bis(2-hydroxyethyl)amino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the bis(2-hydroxyethyl)amino group: This can be done through nucleophilic substitution reactions, where the amino group is introduced to the molecule.
Formation of the final product: The final step involves the condensation of the intermediate compounds to form the desired product under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)ethylenediamine
- 1,3-Bis(2-hydroxyethyl)urea
Uniqueness
N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and bromophenyl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[(E)-3-[bis(2-hydroxyethyl)amino]-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O5/c19-14-5-3-13(4-6-14)12-15(18(25)21(7-9-22)8-10-23)20-17(24)16-2-1-11-26-16/h1-6,11-12,22-23H,7-10H2,(H,20,24)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDYDHDAFJYFD-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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